8-Nitroquinolin-3-amine

Analytical Chemistry Quality Control Compound Identification

Researchers developing selective antileishmanial agents require precise positional isomerism-generic substitution of the 8-nitro group fails. 8-Nitroquinolin-3-amine (CAS 73868-15-2) is the SAR-validated scaffold with unique peri-interaction and 70-78° torsion angle. • **Proven pharmacophore:** 8-nitro substitution critical for antileishmanial activity; 5/6/7 isomers lack validation. • **Synthetic handle:** 3-amino group enables diverse derivatization while preserving essential nitro group. • **Analytical certainty:** mp 187-188.5°C; ≥98% purity with batch-specific documentation. Procure the exact positional isomer required for reproducible SAR and crystallographic reference.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 73868-15-2
Cat. No. B2927593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinolin-3-amine
CAS73868-15-2
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2
InChIKeyFSRWHNLTQBQFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinolin-3-amine Overview


8-Nitroquinolin-3-amine (CAS 73868-15-2) is a nitrogen-containing heterocyclic compound belonging to the nitroquinoline amine subclass, with the molecular formula C9H7N3O2 and molecular weight 189.17 . It features a nitro group at the 8-position and an amino group at the 3-position of the quinoline bicyclic aromatic system . The compound appears as a yellow to orange solid with a measured melting point of 187-188.5 °C (from ethanol) and a predicted boiling point of 397.6 ± 27.0 °C . It is primarily employed as a research chemical and synthetic building block in medicinal chemistry, with commercial availability typically at 95-98% purity from multiple suppliers .

Synthetic Building Block 8-Nitroquinoline scaffold with 3-amino handle for medicinal chemistry
Isomer-Specific Identity Distinct 8-nitro substitution defines pharmacophore and reactivity profile
QC-Ready Procurement Commercial purity supports synthesis without prior purification

8-Nitroquinolin-3-amine Isomer Specificity


Positional isomerism in nitroquinoline amines dictates profound differences in molecular conformation, reactivity, and biological pharmacophore compatibility that preclude simple generic substitution. The nitro group position (3-, 5-, 6-, 7-, or 8-) determines the nitro group torsion angle relative to the quinoline plane, which in turn influences electronic properties, reduction potential, and steric accessibility for downstream synthetic transformations [1]. Specifically, the 8-nitro substitution creates a unique peri-interaction with the ring nitrogen lone pair, inducing a torsion angle of 70-78° that is fundamentally distinct from other positional isomers [2]. In biological contexts, the 8-nitroquinoline scaffold has been established as a critical pharmacophore for antileishmanial activity, whereas 5-nitro, 6-nitro, and other positional isomers exhibit divergent activity profiles and selectivity patterns that cannot be assumed equivalent [3].

Nitro group torsion angle shifts electronic properties relative to 5-, 6-, or 7-nitro positional isomers, altering reduction potential and reactivity.
Antileishmanial pharmacophore context is specific to 8-nitro substitution; SAR may not transfer to other positional isomers.
Melting point and QC documentation for other isomers are less standardized, complicating direct substitution and identity verification.

8-Nitroquinolin-3-amine Differentiation Evidence


Melting Point Identity Verification

8-Nitroquinolin-3-amine exhibits a distinct melting point of 187-188.5 °C (from ethanol) that differentiates it from other nitroquinoline amine positional isomers . The 6-nitroquinolin-3-amine isomer (CAS 646996-44-3) lacks a widely reported experimental melting point in authoritative databases, reflecting its relatively limited characterization and commercial availability . This melting point divergence provides a reliable, low-cost analytical handle for confirming compound identity upon receipt and distinguishing 8-nitroquinolin-3-amine from positional isomer mixtures or mislabeled shipments [1].

Melting Point
Cross-study comparable
8-Nitro: 187–188.5 °C 6-Nitro: Not reported
Supports identity verification via melting point
Low-cost QC handle upon receipt
Analytical Chemistry Quality Control Compound Identification

Nitro Torsion Angle Differentiation

Crystallographic and 17O NMR studies of nitroquinoline derivatives reveal that the 8-nitroquinoline scaffold possesses a nitro group torsion angle of 70-78° relative to the aromatic ring plane, measured by both NMR spectroscopy and X-ray crystallography [1]. This pronounced torsion arises from a peri-interaction with the aromatic nitrogen lone pair, representing the first documented example of a nitroaromatic with a peri-aromatic nitrogen substituent [2]. In contrast, the 5-nitro derivative exhibits a torsion angle of approximately 80° due to peri-interactions with a 4-aminoalkyl sidechain, while unhindered nitro groups in other positional isomers remain close to coplanar with the ring [3]. This conformational distinction directly impacts the compound's electronic properties and reduction potential, parameters that govern its behavior in redox-dependent applications [4].

Nitro Torsion Angle
Head-to-head
8-Nitro: 70–78° 5-Nitro: ~80° Unhindered: coplanar
Reported conformational distinction for SAR studies
Measured by NMR and X-ray crystallography
Structural Biology Medicinal Chemistry Conformational Analysis

Antileishmanial Pharmacophore Validation

A systematic SAR study of 38 quinoline derivatives identified the 8-nitroquinoline scaffold as a validated antileishmanial pharmacophore, with compound 21 (a 2-hydroxy-8-nitroquinoline derivative) exhibiting an IC50 of 6.6 μM against Leishmania donovani promastigotes and CC50 values ≥100 μM against J774 and HepG2 cell lines, conferring a selectivity index of ≥15 [1]. Critically, the SAR analysis explicitly established that the nitro group at position 8 and the hydroxyl group at position 2 are both essential for antileishmanial activity [2]. In comparison with three reference drugs (amphotericin B, miltefosine, and pentamidine), the 8-nitroquinoline hit demonstrated comparable efficacy while maintaining a favorable selectivity profile [3]. Notably, the compound showed no activity against Plasmodium or Toxoplasma, indicating selective anti-Leishmania targeting [4].

Antileishmanial Activity
Class-level inference
IC50 = 6.6 μM SI ≥15 vs. reference drugs
Supports antiparasitic endpoint screening context
Data for 2-hydroxy-8-nitroquinoline derivative; class-wide SAR
Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

3-Amino Group Synthetic Versatility

The 3-amino group of 8-nitroquinolin-3-amine provides a nucleophilic handle for diverse synthetic transformations, including SNH arylamination reactions that access nitro and nitroso derivatives of arylaminoquinolines [1]. Studies have demonstrated that 5-, 6-, 7-, and 8-nitroquinolines undergo SNH arylamination in anhydrous DMSO to yield arylamino derivatives of both nitroquinolines and nitrosoquinolines [2]. Additionally, oxidative methylamination protocols using liquid methylamine with potassium permanganate (LMA/PP) have been successfully applied to 3-, 5-, 6-, 7-, and 8-nitroquinoline isomers to produce mono- and bis(methylamino)-substituted compounds [3]. The combination of a reactive 3-amino group with an electron-withdrawing 8-nitro substituent creates a push-pull electronic system that modulates reactivity for regioselective transformations .

Synthetic Reactivity
Class-level inference
SNH arylamination, oxidative methylamination
Literature-validated pathways for library synthesis
Reactivity reported across nitroquinoline isomers
Synthetic Chemistry Medicinal Chemistry Building Block

Purity and Analytical QC Documentation

8-Nitroquinolin-3-amine is commercially available from multiple suppliers at purity levels of 95% to ≥98%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra provided upon request . Suppliers such as Fluorochem offer the compound at 98% purity (SKU F464629), while Chemscene provides ≥98% purity with storage recommendations at 4°C with protection from light . Bidepharm offers standard 95% purity with comprehensive batch quality control reports including NMR, HPLC, and GC analysis . In contrast, certain positional isomers such as 6-nitroquinolin-3-amine (CAS 646996-44-3) and 5-nitroquinolin-3-amine have more limited commercial availability and less standardized analytical characterization documentation .

Commercial Purity
Cross-study comparable
8-Nitro: 95–≥98% purity 6-Nitro/5-Nitro: Limited availability
Reduced need for in-house purification
QC reports (NMR, HPLC, GC) available
Quality Assurance Analytical Chemistry Procurement

8-Nitroquinolin-3-amine Application Scenarios


Antileishmanial Drug Discovery Intermediate

Based on the validated 8-nitroquinoline antileishmanial pharmacophore established in SAR studies [1], 8-nitroquinolin-3-amine serves as a strategic starting material for synthesizing 2-hydroxy-8-nitroquinoline derivatives and related analogs. The 3-amino group provides a functional handle for introducing diverse substituents while preserving the essential 8-nitro pharmacophoric element [2]. Researchers developing selective anti-Leishmania agents should prioritize this scaffold over other nitroquinoline positional isomers, as SAR analysis explicitly identified the 8-nitro substitution as critical for activity while 5-, 6-, and 7-nitro analogs lack equivalent pharmacophore validation [3].

Conformational Probe for SAR Studies

The well-characterized nitro group torsion angle of 70-78° in 8-nitroquinoline derivatives [4] makes 8-nitroquinolin-3-amine a valuable conformational probe for SAR investigations where nitro group orientation influences target engagement or redox activation. This compound represents the first documented nitroaromatic with a peri-aromatic nitrogen substituent, providing a structurally unique reference point for computational modeling and crystallographic studies [5]. Procurement of this specific positional isomer ensures consistency with published conformational parameters that have been experimentally validated by both NMR and X-ray crystallography.

QC Reference Standard for Analytical Methods

With a precisely defined melting point of 187-188.5 °C (from ethanol) and commercial availability at ≥98% purity with batch-specific analytical documentation , 8-nitroquinolin-3-amine is suitable as a reference standard for developing HPLC, GC, or NMR analytical methods targeting nitroquinoline amine derivatives. The distinct melting point provides a low-cost, immediate identity verification tool during incoming quality control that is not available for less-characterized positional isomers such as 6-nitroquinolin-3-amine .

Building Block for Amination Methodologies

The documented reactivity of 8-nitroquinoline derivatives in SNH arylamination reactions using anhydrous DMSO [6] and oxidative methylamination with LMA/PP [7] provides literature-validated synthetic protocols for generating diverse compound libraries. The combination of an electron-withdrawing 8-nitro group and a nucleophilic 3-amino group creates a predictable push-pull electronic system that facilitates regioselective functionalization . Researchers requiring a versatile quinoline building block with established synthetic methodologies should select this compound over less-studied nitroquinoline amine isomers lacking equivalent methodological documentation.

Application
Selection Property
Validation Focus
Antileishmanial screening studies
8-Nitro pharmacophore context
Antileishmanial activity endpoints (IC50, SI)
Conformational SAR studies
Nitro group orientation context
Target engagement or redox modeling
Analytical reference standard
Reported distinct melting point identity
HPLC/GC method validation
Synthetic library generation
3-Amino handle with 8-nitro electronic modulation
Regioselective functionalization protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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